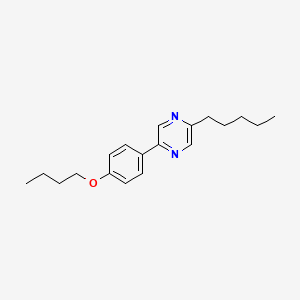
2-(4-Butoxyphenyl)-5-pentylpyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Butoxyphenyl)-5-pentylpyrazine is an organic compound that belongs to the class of pyrazines. Pyrazines are known for their aromatic properties and are often used in various chemical and industrial applications. This compound, in particular, has a unique structure that includes a butoxyphenyl group and a pentyl chain, making it an interesting subject for research and application in different fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butoxyphenyl)-5-pentylpyrazine typically involves the reaction of 4-butoxybenzaldehyde with pentylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of an intermediate Schiff base, which then undergoes cyclization to form the pyrazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization ensures that the compound meets the required standards for industrial applications.
化学反应分析
Types of Reactions
2-(4-Butoxyphenyl)-5-pentylpyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of halogenated pyrazine derivatives.
科学研究应用
2-(4-Butoxyphenyl)-5-pentylpyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
作用机制
The mechanism of action of 2-(4-Butoxyphenyl)-5-pentylpyrazine involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and gene expression.
相似化合物的比较
Similar Compounds
- 2-(4-Butoxyphenyl)acetamide
- 2-(4-Butoxyphenyl)acetic Acid
- Butonitazene
Comparison
2-(4-Butoxyphenyl)-5-pentylpyrazine stands out due to its unique pyrazine ring structure, which imparts distinct chemical and biological properties. Unlike 2-(4-Butoxyphenyl)acetamide and 2-(4-Butoxyphenyl)acetic Acid, which are primarily used in pharmaceutical applications, this compound has broader applications in both industrial and research settings. Butonitazene, on the other hand, is a novel opioid with different pharmacological effects, highlighting the diverse nature of compounds within this chemical family.
属性
CAS 编号 |
106011-54-5 |
|---|---|
分子式 |
C19H26N2O |
分子量 |
298.4 g/mol |
IUPAC 名称 |
2-(4-butoxyphenyl)-5-pentylpyrazine |
InChI |
InChI=1S/C19H26N2O/c1-3-5-7-8-17-14-21-19(15-20-17)16-9-11-18(12-10-16)22-13-6-4-2/h9-12,14-15H,3-8,13H2,1-2H3 |
InChI 键 |
OQMUVSKJHCTOPU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1=CN=C(C=N1)C2=CC=C(C=C2)OCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



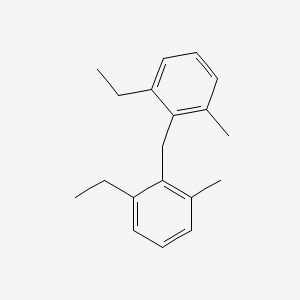
![Methyl(phenyl)[2,4,6-tri(propan-2-yl)phenyl]phosphane](/img/structure/B14319659.png)
![Silane, (1,1-dimethylethyl)[(2-methyl-2-propenyl)oxy]diphenyl-](/img/structure/B14319664.png)
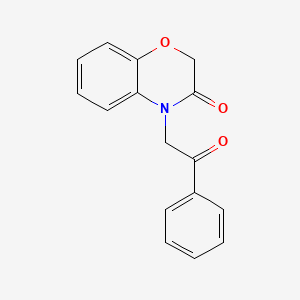
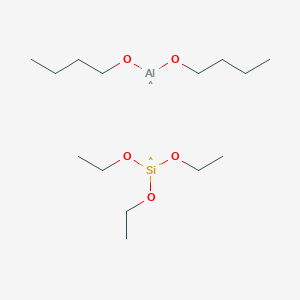
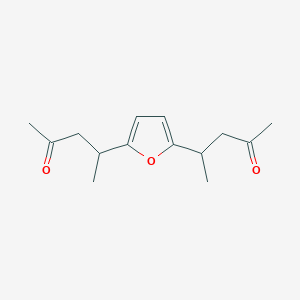
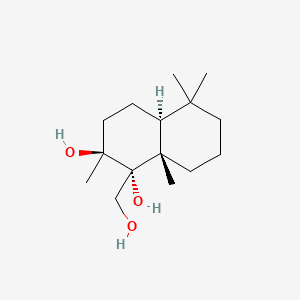
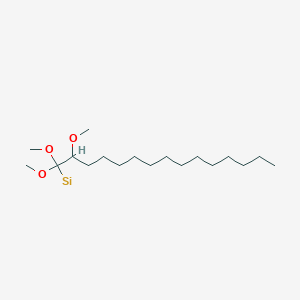


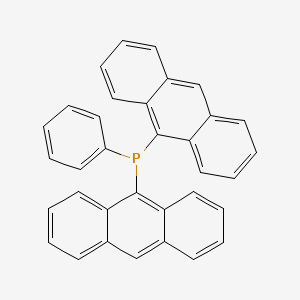
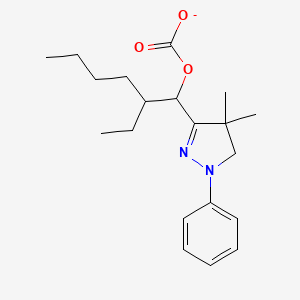
![Bis{3-methyl-3-[(2-methylbutan-2-yl)peroxy]but-1-yn-1-yl}mercury](/img/structure/B14319739.png)
